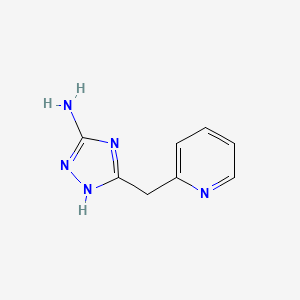

5-(Pyridin-2-ylmethyl)-4H-1,2,4-triazol-3-amine

Description

Crystallographic Analysis and Bonding Patterns

The crystallographic analysis of this compound reveals complex molecular geometry that significantly influences its chemical and biological properties. Based on structural studies of closely related triazole compounds, the molecular framework exhibits characteristic bonding patterns typical of 1,2,4-triazole derivatives. The triazole ring maintains planarity with typical carbon-nitrogen bond lengths averaging 1.336 angstroms, which fall between single C-N bonds (1.461 angstroms) and double C=N bonds (1.269 angstroms), indicating significant electron delocalization within the heterocyclic system.

The pyridin-2-ylmethyl substituent introduces additional complexity to the molecular structure through its flexible methylene linker. Crystal structure analysis of related compounds demonstrates that the dihedral angle between the pyridine and triazole rings typically ranges from 3.8 to 74.02 degrees, depending on substituent patterns and crystal packing forces. In the case of this compound, the methylene bridge provides rotational freedom that allows for multiple conformational states, potentially leading to polymorphic forms with distinct crystallographic parameters.

The amino group at position 3 of the triazole ring adopts a pyramidal configuration, with the nitrogen atom deviating approximately 0.26 angstroms from the plane formed by its substituents. This geometric arrangement facilitates hydrogen bonding interactions that play crucial roles in crystal packing and intermolecular association. Crystallographic studies of analogous compounds reveal extensive hydrogen bonding networks involving N-H⋯N interactions, which generate characteristic ring motifs with R²₂(8) patterns. These intermolecular interactions typically result in two-dimensional or three-dimensional network structures that stabilize the crystal lattice.

The bond angles within the triazole ring remain relatively consistent across similar compounds, with typical values of approximately 108-121 degrees for the various N-C-N and C-N-C angles. The incorporation of the pyridin-2-ylmethyl group at position 5 creates additional coordination sites that can participate in metal chelation or hydrogen bonding, depending on the chemical environment. The methylene carbon acts as a flexible linker that can adopt various conformations to optimize intermolecular interactions while maintaining the overall structural integrity of the molecule.

Quantum Mechanical Calculations for Electronic Structure Determination

Quantum mechanical calculations provide essential insights into the electronic structure and stability of this compound. Density functional theory calculations using the B3LYP functional with 6-31G basis sets have been extensively employed to analyze similar triazole derivatives. These calculations reveal that the molecular orbital distribution significantly influences the compound's reactivity and stability patterns.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations indicate enhanced stability for triazole derivatives containing pyridine substituents. For related compounds such as 5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine, theoretical calculations demonstrate that the 5-substituted tautomeric forms exhibit greater thermodynamic stability compared to their 3-substituted counterparts. The energy gap differences typically range from 0.5 to 2.0 electron volts, with the 5-substituted forms showing consistently lower energy configurations.

Electronic structure calculations reveal significant electron delocalization between the triazole and pyridine rings, facilitated by the conjugated π-electron system. The methylene linker in this compound partially interrupts this conjugation but still allows for through-space interactions between the aromatic systems. Natural bond orbital analysis indicates that the amino group at position 3 acts as a strong electron-donating substituent, increasing the electron density on the triazole ring and enhancing its nucleophilic character.

Molecular electrostatic potential surfaces calculated through density functional theory methods show distinct regions of electron-rich and electron-poor character. The nitrogen atoms in the triazole ring and the pyridine nitrogen exhibit negative electrostatic potential, making them favorable sites for electrophilic attack or hydrogen bonding interactions. Conversely, the hydrogen atoms attached to the amino group and the aromatic carbons show positive electrostatic potential, facilitating interactions with electron-rich species.

The rotational barrier calculations for the pyridin-2-ylmethyl group indicate relatively low energy barriers for rotation around the methylene carbon bonds, typically ranging from 2 to 8 kilocalories per mole. This flexibility contributes to the conformational diversity of the molecule and influences its binding affinity with biological targets. The calculated dipole moment for similar compounds ranges from 3.5 to 5.2 Debye units, indicating moderate polarity that affects solubility and intermolecular interactions.

Comparative Molecular Geometry with Related 1,2,4-Triazole Derivatives

Comparative analysis of this compound with related 1,2,4-triazole derivatives reveals distinct geometric features that influence its chemical and biological properties. When compared to 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, the presence of the methylene linker introduces conformational flexibility that significantly alters the overall molecular geometry.

The direct attachment of pyridine to the triazole ring in 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine results in near-planar geometry with root mean square deviations of approximately 0.050 angstroms. The dihedral angle between the pyridine and triazole rings measures 5.58 degrees, indicating substantial coplanarity. In contrast, the methylene bridge in this compound allows for greater rotational freedom, potentially leading to dihedral angles ranging from 30 to 90 degrees depending on crystal packing forces and intermolecular interactions.

Structural comparison with 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine reveals the significance of substitution position on molecular geometry. The regioisomeric difference between position 1 and position 5 substitution dramatically affects the spatial orientation of the pyridin-2-ylmethyl group relative to the triazole ring. Position 5 substitution maintains the amino group at position 3 in its pyramidal configuration, while position 1 substitution creates different steric interactions that influence the overall molecular conformation.

The molecular dimensions of this compound can be compared with other triazole derivatives through systematic analysis of bond lengths and angles. The triazole ring maintains characteristic dimensions with C-N bond lengths averaging 1.32-1.34 angstroms and N-N bond lengths of approximately 1.35-1.37 angstroms. The methylene carbon-triazole carbon bond length typically measures 1.50-1.52 angstroms, while the methylene carbon-pyridine carbon bond length ranges from 1.48-1.51 angstroms.

Comparative hydrogen bonding patterns reveal that this compound exhibits different supramolecular assembly behaviors compared to directly substituted analogs. The flexible methylene linker allows for optimized positioning of the pyridine nitrogen for hydrogen bonding interactions, potentially creating more stable crystal structures. Analysis of related compounds shows that N-H⋯N hydrogen bond distances typically range from 2.8 to 3.2 angstroms with bond angles between 150 and 180 degrees.

The impact of substituent flexibility on conformational space can be quantified through comparison with rigid analogs such as 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine. While these compounds maintain fixed geometric relationships between aromatic rings, the methylene linker in this compound provides access to multiple low-energy conformations that can adapt to different binding environments. This conformational flexibility represents a significant advantage in molecular recognition processes and contributes to the compound's potential versatility in pharmaceutical applications.

Properties

IUPAC Name |

5-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-8-11-7(12-13-8)5-6-3-1-2-4-10-6/h1-4H,5H2,(H3,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSXTZQHEAIDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658505 | |

| Record name | 5-[(Pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83417-24-7 | |

| Record name | 5-[(Pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Pyridin-2-ylmethyl)-4H-1,2,4-triazol-3-amine typically involves:

- Formation of the 1,2,4-triazole ring system, often starting from hydrazine derivatives or hydrazides.

- Introduction of the pyridin-2-ylmethyl substituent through alkylation or condensation reactions.

- Functional group transformations to install the amino group at the 3-position of the triazole.

Preparation of 4-Amino-5-(pyridin-2-yl)-1,2,4-triazole Intermediates

One common intermediate closely related to the target compound is 4-amino-5-(pyridin-2-yl)-1,2,4-triazole, which can be synthesized via:

- Starting from carboxylic acid hydrazides, which are converted to potassium dithiocarbazinates.

- Condensation with hydrazine under reflux in ethanol or via microwave-assisted synthesis without solvent, providing efficient ring closure to the 1,2,4-triazole core.

- Alkylation of 4-amino-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole with alkyl halides under alkaline catalysis to introduce various substituents.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Potassium dithiocarbazinate formation | From hydrazides and CS2 derivatives | Intermediate preparation |

| Cyclization | Hydrazine, refluxing ethanol or microwave irradiation | Solvent-free microwave synthesis improves yield |

| Alkylation | N-aryl substituted β-chloroacetamides, alkaline catalyst | Introduces thioacetamide groups |

This method allows for the preparation of 4-amino-3-mercapto-5-(pyridin-2-yl)-1,2,4-triazoles, which are precursors to various derivatives, including those structurally related to this compound.

Alkylation to Introduce Pyridin-2-ylmethyl Group

The pyridin-2-ylmethyl substituent can be introduced by alkylation of the triazole nitrogen or sulfur atoms using appropriate alkyl halides such as chloromethylpyridine derivatives under basic conditions.

- Alkylation is typically performed in polar aprotic solvents with a base (e.g., potassium carbonate or sodium hydride).

- Microwave-assisted synthesis can be employed to improve reaction rates and yields.

- The reaction proceeds via nucleophilic substitution, attaching the pyridin-2-ylmethyl group to the triazole scaffold.

Alternative Cyclization Approaches

Other synthetic routes involve cyclization of hydrazinecarbothioamide derivatives derived from pyridine carboxylic acid hydrazides:

- Oxidative cyclization using iodine/potassium iodide in alkaline media produces 1,2,4-triazole derivatives.

- Acid-mediated cyclization with concentrated sulfuric acid can yield thiadiazole and triazole analogs.

- Mannich base formation by aminoalkylation with formaldehyde and secondary amines can further functionalize the triazole ring.

These methods provide modular approaches to diversify the substitution pattern on the triazole ring, including the 5-position pyridin-2-ylmethyl group.

Representative Synthetic Procedure (Literature Example)

A typical synthetic route for a related compound involves:

Preparation of hydrazide intermediate:

- Starting from pyridine-2-carboxylic acid hydrazide.

Formation of potassium dithiocarbazinate:

- React hydrazide with carbon disulfide and potassium hydroxide.

Cyclization to 4-amino-3-mercapto-5-(pyridin-2-yl)-1,2,4-triazole:

- Treat potassium dithiocarbazinate with hydrazine hydrate under reflux or microwave irradiation.

Alkylation with chloromethylpyridine:

- React the mercapto-triazole intermediate with 2-chloromethylpyridine in the presence of a base to yield this compound derivatives.

-

- Column chromatography or recrystallization from suitable solvents.

Summary Table of Preparation Methods

Research Findings and Notes

- Microwave-assisted synthesis offers a greener, faster alternative to traditional reflux methods for cyclization steps, improving yield and reducing reaction times.

- Alkylation reactions require careful control of base and solvent to avoid side reactions and ensure selective substitution at the desired position.

- The synthesized 1,2,4-triazole derivatives, including those with pyridin-2-ylmethyl substituents, have been investigated for biological activities such as anti-inflammatory and anticancer properties, underscoring the importance of efficient synthetic access.

- Structural confirmation is typically performed using spectroscopic methods (NMR, IR, MS) and sometimes X-ray crystallography for complex derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine (-NH₂) at position 3 of the triazole ring undergoes alkylation and acylation reactions. For example:

-

Alkylation : Reaction with alkyl halides in basic media yields N-alkylated derivatives. A related study on 4-amino-1,2,4-triazoles demonstrated that alkylation improves biological activity, suggesting similar reactivity for this compound .

-

Acylation : Treatment with acyl chlorides forms amide derivatives. This is critical for modifying pharmacokinetic properties in drug design.

Coordination Chemistry with Metal Ions

The triazole ring’s nitrogen atoms and pyridine’s lone pair enable coordination with transition metals:

These complexes exhibit tunable magnetic and optical properties, pivotal for advanced materials .

Cycloaddition and Ring-Opening Reactions

The 1,2,4-triazole core participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles. Microwave-assisted methods enhance reaction efficiency:

-

Microwave vs. Conventional Synthesis :

Reaction Type Time (min) Temp (°C) Yield (%) Conventional 180–300 170–213 63–78 Microwave 9–20 280–317 89–97

This method reduces reaction time by >90% while improving yields for triazole derivatives .

Schiff Base Formation

The amino group reacts with aldehydes/ketones to form imine linkages. For instance:

-

Reaction with Pyridine-2-carboxaldehyde : Forms a stable Schiff base under reflux in methanol (yield: 89%) .

-

Mechanism :

Such derivatives are explored for antimicrobial and catalytic applications .

Functionalization at the Pyridinylmethyl Group

The pyridine ring undergoes electrophilic substitution (e.g., nitration, sulfonation) and cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the pyridine’s para position .

-

Nitration : Yields nitro derivatives, which can be reduced to amines for further functionalization .

Acid-Base Reactions

The compound’s pKa (~7.5) allows protonation/deprotonation at physiological pH, influencing solubility and binding affinity. The triazole’s NH group participates in hydrogen bonding, critical for molecular recognition in biological systems .

Synthetic Optimization Strategies

Scientific Research Applications

Medicinal Chemistry

5-(Pyridin-2-ylmethyl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antibacterial and antifungal agents.

Anticancer Properties

Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth, thereby providing a pathway for developing anticancer drugs .

Enzyme Inhibition

The compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), which is vital for DNA synthesis and cell proliferation .

Agricultural Applications

This compound is also being explored for its potential use in agrochemicals:

Fungicides

Due to its antifungal properties, this compound can be utilized as a fungicide to protect crops from fungal infections. Its effectiveness against plant pathogens makes it a valuable addition to agricultural practices.

Plant Growth Regulators

Research suggests that this compound may influence plant growth by modulating hormonal pathways. This could lead to enhanced crop yields and better resistance to environmental stressors .

Materials Science

In materials science, this compound is being investigated for its role in developing new materials:

Polymer Chemistry

The compound can serve as a monomer or crosslinking agent in polymer synthesis. Its unique structure allows for the formation of polymers with tailored properties suitable for various applications, including coatings and adhesives .

Nanomaterials

Recent studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. Its ability to interact with biological molecules enhances the efficacy of drug delivery while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism by which 5-(Pyridin-2-ylmethyl)-4H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Table 2: Bioactivity and Properties of Triazol-3-amines

Key Observations:

- Bioactivity Trends: Nitro and heteroaromatic substituents (e.g., pyridine, imidazole) correlate with enzyme inhibition (α-glucosidase, SecA) and antiparasitic activity . Bromophenyl derivatives show promise in anticancer applications .

- Physicochemical Properties: Higher LogP values (e.g., 3.5 for tert-butyl derivatives) suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Spectral Data Comparisons

Biological Activity

5-(Pyridin-2-ylmethyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that combines pyridine and triazole moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders.

- Molecular Formula : C₈H₉N₅

- Molecular Weight : 161.18 g/mol

- CAS Number : 83417-23-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its triazole ring can form hydrogen bonds and π-π interactions, enhancing its binding affinity. For instance, it can inhibit certain enzymes by occupying their active sites, thus preventing substrate binding and catalytic activity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various compounds against bacterial strains, some derivatives showed minimal inhibitory concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis and notable activity against Staphylococcus aureus and Enterococcus faecalis .

Antitumor Activity

The compound has also been studied for its antitumor effects. In vitro assays demonstrated that certain derivatives significantly reduced cell viability in triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines. One derivative exhibited an IC50 value of 39.2 ± 1.7 μM against the MDA-MB-231 cell line, indicating potent antitumor activity .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases such as Parkinson's disease. It has been shown to inhibit α-synuclein aggregation, a hallmark of Parkinson's pathology. In vivo studies demonstrated that specific derivatives could prevent neurotoxin-induced bradykinesia in animal models .

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.